![molecular formula C19H18ClN3O5S2 B2963581 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 886947-26-8](/img/structure/B2963581.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a benzothiazole derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Novel Heterocyclic Compounds : Compounds with structural similarities, involving morpholine and benzamide functionalities, have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, exhibit significant COX-1/COX-2 inhibition, showcasing their potential in drug development for pain and inflammation management (Abu‐Hashem et al., 2020).
Gastrokinetic Agents : Benzamide derivatives with modifications, including morpholine groups, have been explored for their gastrokinetic activity. These compounds aim to enhance gastric emptying, showing promise in the treatment of gastrointestinal motility disorders without significant dopamine D2 receptor antagonistic activity, suggesting a favorable side effect profile (Kato et al., 1992).
Antimicrobial and Antimicrobial Activities
- Antibacterial Activity : Certain benzothiazole and benzamide derivatives have been investigated for their antibacterial properties. For instance, compounds synthesized from 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole showed potential antibacterial activity, indicating the role these structures could play in developing new antimicrobial agents (Vartale et al., 2008).
Biochemical Research
- Enzyme Inhibition for Neurodegenerative Diseases : Compounds containing benzoyl and morpholine groups have been developed as selective histone deacetylase 6 (HDAC6) inhibitors. These inhibitors can decrease tau protein phosphorylation and aggregation, offering a therapeutic strategy for Alzheimer's disease. This highlights the potential of such compounds in neurodegenerative disease research and treatment (Lee et al., 2018).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-15-7-6-14(20)17-16(15)21-19(29-17)22-18(24)12-2-4-13(5-3-12)30(25,26)23-8-10-28-11-9-23/h2-7H,8-11H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRALMOGOISRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

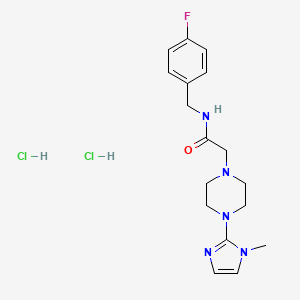



![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)

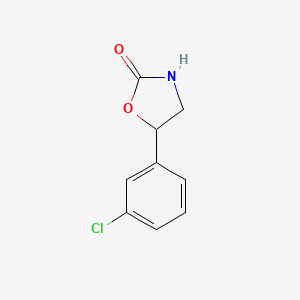
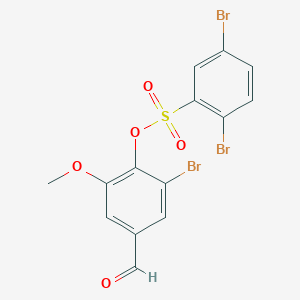
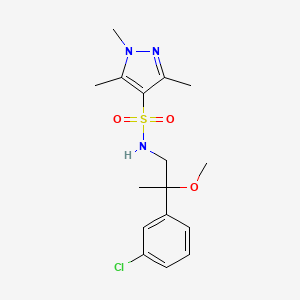
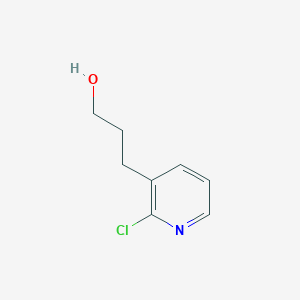
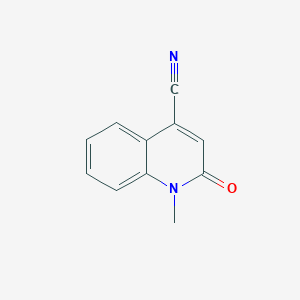
![N-({5-oxaspiro[3.5]nonan-8-yl}methyl)prop-2-enamide](/img/structure/B2963519.png)
![Tert-butyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2963520.png)